molecular formula C14H26O2S B12556714 1,1'-Sulfanediylbis(2-methoxycyclohexane) CAS No. 188606-31-7

1,1'-Sulfanediylbis(2-methoxycyclohexane)

Katalognummer: B12556714
CAS-Nummer: 188606-31-7
Molekulargewicht: 258.42 g/mol
InChI-Schlüssel: YMHAMLMNHVJTNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Sulfanediylbis(2-methoxycyclohexane): is an organic compound with the molecular formula C14H26O2S . It is characterized by the presence of two methoxycyclohexane rings connected by a sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(2-methoxycyclohexane) can be synthesized through a multi-step process involving the reaction of 2-methoxycyclohexanol with sulfur dichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Conversion of 2-methoxycyclohexanol to its corresponding chloride using thionyl chloride.

    Step 2: Reaction of the resulting chloride with sulfur dichloride to form the final product.

Industrial Production Methods: Industrial production of 1,1’-Sulfanediylbis(2-methoxycyclohexane) may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-Sulfanediylbis(2-methoxycyclohexane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

1,1’-Sulfanediylbis(2-methoxycyclohexane) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’-Sulfanediylbis(2-methoxycyclohexane) involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the alteration of cellular pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 1,1’-Sulfanediylbis(2-isopropylbenzene)
  • 1,1’-Methanediylbis(4-isocyanatocyclohexane)
  • 1,1’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol

Comparison: 1,1’-Sulfanediylbis(2-methoxycyclohexane) is unique due to its methoxycyclohexane rings and sulfur linkageFor example, 1,1’-Sulfanediylbis(2-isopropylbenzene) has isopropyl groups instead of methoxy groups, leading to different chemical properties and uses .

Eigenschaften

CAS-Nummer

188606-31-7

Molekularformel

C14H26O2S

Molekulargewicht

258.42 g/mol

IUPAC-Name

1-methoxy-2-(2-methoxycyclohexyl)sulfanylcyclohexane

InChI

InChI=1S/C14H26O2S/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h11-14H,3-10H2,1-2H3

InChI-Schlüssel

YMHAMLMNHVJTNQ-UHFFFAOYSA-N

Kanonische SMILES

COC1CCCCC1SC2CCCCC2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.